Dichlorotetrakis(triphenylphosphine)ruthenium(II)

Catalog No.
S1517729
CAS No.
15555-77-8
M.F
C72H60Cl2P4Ru
M. Wt
1221.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichlorotetrakis(triphenylphosphine)ruthenium(II)

CAS Number

15555-77-8

Product Name

Dichlorotetrakis(triphenylphosphine)ruthenium(II)

IUPAC Name

dichlororuthenium;triphenylphosphane

Molecular Formula

C72H60Cl2P4Ru

Molecular Weight

1221.1 g/mol

InChI

InChI=1S/4C18H15P.2ClH.Ru/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h4*1-15H;2*1H;/q;;;;;;+2/p-2

InChI Key

OIWNHEPSSHYXTG-UHFFFAOYSA-L

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl

Selective Hydrogenation of Maleic Anhydride or Succinic Anhydride

Synthesis of Portions of the Natural Antibiotic Tetrodecamycin

Oxidation of Hydroxamic Acid

Hydroesterification Reactions

Hydroboration of Alkenes

Oxidation of Sulfides

Solar Energy Applications

Water Treatment Applications

Kharasch Addition Reactions

Cross-Coupling Reactions

Cyclization Reactions

Isomerization Reactions

Dichlorotetrakis(triphenylphosphine)ruthenium(II) is a coordination complex of ruthenium, characterized by its chocolate brown solid form and solubility in organic solvents such as benzene. Its chemical formula is C72H60Cl2P4Ru\text{C}_{72}\text{H}_{60}\text{Cl}_{2}\text{P}_{4}\text{Ru}, and it is commonly used as a precursor in various catalytic applications, particularly in homogeneous catalysis . The compound features a central ruthenium atom coordinated to two chloride ions and four triphenylphosphine ligands, contributing to its unique reactivity and stability.

  • Hydrogenation: It reacts with hydrogen in the presence of a base to form a monohydride complex:
    RuCl2(PPh3)3+H2+NEt3HRuCl(PPh3)3+[HNEt3]Cl\text{RuCl}_2(\text{PPh}_3)_3+\text{H}_2+\text{NEt}_3\rightarrow \text{HRuCl}(\text{PPh}_3)_3+[\text{HNEt}_3]\text{Cl}
  • Carbon Monoxide Reaction: The compound can react with carbon monoxide to yield dichloro(dicarbonyl)bis(triphenylphosphine)ruthenium(II):
    RuCl2(PPh3)3+2COtrans trans trans RuCl2(CO)2(PPh3)2+PPh3\text{RuCl}_2(\text{PPh}_3)_3+2\text{CO}\rightarrow \text{trans trans trans RuCl}_2(\text{CO})_2(\text{PPh}_3)_2+\text{PPh}_3
  • Cross-Coupling Reactions: It serves as a catalyst for various organic transformations, including cross-coupling reactions and oxidations, facilitating the formation of carbon-carbon bonds .

The synthesis of dichlorotetrakis(triphenylphosphine)ruthenium(II) typically involves the reaction of ruthenium trichloride trihydrate with triphenylphosphine in a methanolic solution. The general reaction can be represented as follows:

2RuCl3(H2O)3+7PPh32RuCl2(PPh3)3+2HCl+5H2O+OPPh32\text{RuCl}_3(\text{H}_2\text{O})_3+7\text{PPh}_3\rightarrow 2\text{RuCl}_2(\text{PPh}_3)_3+2\text{HCl}+5\text{H}_2\text{O}+\text{OPPh}_3

This method highlights the importance of triphenylphosphine as a ligand that stabilizes the ruthenium center during the synthesis process .

Dichlorotetrakis(triphenylphosphine)ruthenium(II) has diverse applications in organic synthesis and catalysis:

  • Catalyst in Organic Reactions: It facilitates various reactions such as oxidations, reductions, hydroboration, and cyclizations. It is particularly effective in Kharasch addition reactions involving chlorocarbons and alkenes .
  • Hydrogenation Processes: The compound is utilized as a precatalyst for the hydrogenation of alkenes, nitro compounds, and ketones, showcasing its versatility in functional group transformations .
  • Industrial

Interaction studies involving dichlorotetrakis(triphenylphosphine)ruthenium(II) focus on its reactivity with various substrates. These studies reveal that the triphenylphosphine ligands can be readily substituted by other ligands, allowing for tunable reactivity profiles. Additionally, investigations into its behavior in biological systems may uncover novel interactions that could be harnessed for therapeutic purposes .

Dichlorotetrakis(triphenylphosphine)ruthenium(II) shares similarities with several other ruthenium complexes. Below is a comparison highlighting its uniqueness:

Compound NameKey Features
Dichlorotris(triphenylphosphine)ruthenium(II)Contains three triphenylphosphine ligands; used in similar catalytic applications but less versatile than tetrakis complex .
Ruthenium(II) acetylacetonateA simpler coordination compound; used mainly in organic synthesis but lacks the extensive ligand exchange capability of dichlorotetrakis .
Ruthenium(II) bipyridine complexesKnown for photochemical applications; distinct from dichlorotetrakis due to different ligand properties and reactivity profiles .

Dichlorotetrakis(triphenylphosphine)ruthenium(II)'s ability to coordinate with multiple phosphine ligands enhances its reactivity and stability, making it a valuable catalyst in various chemical processes. Its unique structure allows for significant versatility compared to other similar compounds.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Dichlorotris(triphenylphosphine)ruthenium(II)

Dates

Modify: 2023-08-15

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